molecular formula C21H18ClN3O2 B11463066 7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11463066
M. Wt: 379.8 g/mol
InChI Key: QCYDFBYWJOJOQH-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that belongs to the quinazolinone class This compound is characterized by the presence of a quinazolinone core structure, substituted with a 3-chlorophenyl group and a 4-methoxyphenylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common method involves the condensation of 3-chloroaniline with 4-methoxybenzoyl chloride to form an intermediate, which is then cyclized to produce the quinazolinone core. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to produce reduced quinazolinone analogs.

Common Reagents and Conditions

Major Products

Scientific Research Applications

7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(3-chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one is unique due to its specific substitution pattern on the quinazolinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

Properties

Molecular Formula

C21H18ClN3O2

Molecular Weight

379.8 g/mol

IUPAC Name

7-(3-chlorophenyl)-2-(4-methoxyanilino)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C21H18ClN3O2/c1-27-17-7-5-16(6-8-17)24-21-23-12-18-19(25-21)10-14(11-20(18)26)13-3-2-4-15(22)9-13/h2-9,12,14H,10-11H2,1H3,(H,23,24,25)

InChI Key

QCYDFBYWJOJOQH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=C3C(=N2)CC(CC3=O)C4=CC(=CC=C4)Cl

Origin of Product

United States

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